4-methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
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Description
4-methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17NO4S2 and its molecular weight is 363.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The negative charges gathered around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound could potentially have favorable pharmacokinetic properties .
Result of Action
Similar compounds have demonstrated various biological activities, suggesting that this compound could potentially have a broad range of effects at the molecular and cellular level .
Action Environment
The stability of similar compounds synthesized via the suzuki–miyaura cross-coupling reaction suggests that this compound could potentially be stable under a variety of environmental conditions .
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S2/c1-12-10-13(21-2)6-8-17(12)24(19,20)18-11-14-5-7-15(22-14)16-4-3-9-23-16/h3-10,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNXATXKNMKGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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